Ethyl 4-bromo-2-cyano-3-oxobutanoate

Catalog No.
S14333081
CAS No.
M.F
C7H8BrNO3
M. Wt
234.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-cyano-3-oxobutanoate

Product Name

Ethyl 4-bromo-2-cyano-3-oxobutanoate

IUPAC Name

ethyl 4-bromo-2-cyano-3-oxobutanoate

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

InChI

InChI=1S/C7H8BrNO3/c1-2-12-7(11)5(4-9)6(10)3-8/h5H,2-3H2,1H3

InChI Key

BUFHGEFKGPNKQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)CBr

Ethyl 4-bromo-2-cyano-3-oxobutanoate is a chemical compound classified as an α-bromo ketone with the molecular formula C6H9BrO3C_6H_9BrO_3 and a molecular weight of approximately 209.04 g/mol. It features a bromo group, a cyano group, and a keto group, making it a versatile intermediate in organic synthesis. The compound is characterized by its electrophilic nature due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of derivatives like ethyl 4-azido-2-cyano-3-oxobutanoate.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding compounds such as ethyl 4-bromo-2-hydroxybutanoate.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives, such as ethyl 4-bromo-2-cyano-3-oxobutanoic acid .

The biological activity of ethyl 4-bromo-2-cyano-3-oxobutanoate is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for potential applications in pharmaceuticals, particularly in developing anti-inflammatory and anticancer agents. The compound's electrophilic nature allows it to interact with biological nucleophiles, potentially influencing biochemical pathways .

Synthetic Routes

  • Bromination: Ethyl 4-bromo-2-cyano-3-oxobutanoate can be synthesized by brominating 2-cyano-3-oxobutanoic acid using bromine in a suitable solvent like acetic acid.
  • Esterification: The brominated product undergoes esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final compound.
  • Alternative Methods: Other methods include reacting ethyl 4-bromo-3-oxobutanoate with sodium cyanide to introduce the cyano group effectively .

Industrial Production

In industrial settings, these synthetic routes are optimized for larger scale production, often utilizing continuous flow reactors and automated systems to control reaction conditions for higher yields and purity .

Ethyl 4-bromo-2-cyano-3-oxobutanoate serves as a crucial building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used as an intermediate in the preparation of various pharmaceutical compounds.
  • Agricultural Chemicals: Potentially utilized in developing agrochemicals due to its reactive nature.
  • Material Science: Employed in synthesizing polymers and other materials with specific properties .

Research has indicated that ethyl 4-bromo-2-cyano-3-oxobutanoate can interact with various biological molecules due to its electrophilic characteristics. These interactions may lead to modifications in target biomolecules, influencing their activity and stability. Studies have shown that derivatives formed from this compound exhibit significant biological activities, which are essential for drug development .

Several compounds share structural similarities with ethyl 4-bromo-2-cyano-3-oxobutanoate:

Compound NameKey FeaturesUnique Aspects
Ethyl 4-chloro-2-cyano-3-oxobutanoateContains chlorine instead of bromineChlorine is a poorer leaving group than bromine, affecting reactivity.
Ethyl 4-fluoro-2-cyano-3-oxobutanoateContains fluorineFluorine's electronegativity alters electrophilicity compared to bromine.
Ethyl 4-iodo-2-cyano-3-oxobutanoateContains iodineIodine is a better leaving group than bromine but has different steric effects.

Uniqueness

Ethyl 4-bromo-2-cyano-3-oxobutanoate is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom acts as a superior leaving group, enhancing the compound's reactivity in nucleophilic substitution reactions while also influencing steric and electronic properties during chemical transformations .

The development of α-bromo-β-keto esters traces back to early 20th-century efforts to harness reactive intermediates for organic synthesis. Initially, methods for synthesizing such compounds relied on harsh conditions, such as the use of sodium hydride at cryogenic temperatures (-30°C), which posed industrial scalability challenges due to reagent instability and energy-intensive protocols. For instance, early routes to ethyl 4-cyano-3-oxobutanoate required sequential halogenation and cyanidation steps under controlled environments, limiting their practicality.

Advancements in the late 20th century introduced more robust synthetic strategies. The discovery that methanol could serve as both a solvent and a nucleophile in reactions involving 4-halo-3-oxobutanoate esters marked a turning point. This innovation eliminated the need for unstable hydride reagents and enabled reactions at milder temperatures (0–25°C), significantly improving yield and reproducibility. For example, methyl 4-cyano-3-oxobutanoate was synthesized in 83% purity by reacting methyl 4-bromo-3-oxobutanoate with sodium cyanide in methanol, followed by extraction and purification. These methodological improvements laid the groundwork for modern applications of α-bromo-β-keto esters.

The structural complexity of α-bromo-β-keto esters, including Ethyl 4-bromo-2-cyano-3-oxobutanoate, derives from their electron-deficient β-keto group and electrophilic α-bromo substituent. These features facilitate nucleophilic substitutions, cyclizations, and cross-coupling reactions, making them indispensable in heterocycle synthesis. For instance, the bromine atom in such esters can undergo Suzuki-Miyaura couplings to introduce aryl groups, while the cyano group enables further functionalization via reduction or hydrolysis.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

232.96876 g/mol

Monoisotopic Mass

232.96876 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types